molecular formula C12H16FN3S B5742095 4-(4-fluorophenyl)-N-methyl-1-piperazinecarbothioamide

4-(4-fluorophenyl)-N-methyl-1-piperazinecarbothioamide

Cat. No. B5742095
M. Wt: 253.34 g/mol
InChI Key: IPKFLOCCADZSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-N-methyl-1-piperazinecarbothioamide (abbreviated as 4-FMC) is a chemical compound that belongs to the piperazine family. It is a synthetic drug that has been used for scientific research purposes, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of 4-(4-fluorophenyl)-N-methyl-1-piperazinecarbothioamide is not fully understood, but it is thought to act as a reuptake inhibitor for several neurotransmitters, including serotonin, dopamine, and norepinephrine. By inhibiting the reuptake of these neurotransmitters, 4-(4-fluorophenyl)-N-methyl-1-piperazinecarbothioamide increases their concentration in the synaptic cleft, leading to increased neurotransmission and subsequent physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-fluorophenyl)-N-methyl-1-piperazinecarbothioamide are varied and depend on the dose and route of administration. In general, it has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects in animal models. It has also been shown to have anxiogenic and anorectic effects, as well as potential therapeutic effects in the treatment of depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(4-fluorophenyl)-N-methyl-1-piperazinecarbothioamide in lab experiments is its high potency and selectivity for specific neurotransmitter receptors. This allows researchers to study the effects of neurotransmitter systems in a more targeted and precise manner. However, there are also limitations to its use, particularly in terms of its potential for abuse and addiction. It is important for researchers to use caution when working with 4-(4-fluorophenyl)-N-methyl-1-piperazinecarbothioamide and to follow all appropriate safety protocols.

Future Directions

There are many potential future directions for research on 4-(4-fluorophenyl)-N-methyl-1-piperazinecarbothioamide. One area of interest is its potential therapeutic effects in the treatment of depression and anxiety disorders. Another area of interest is its potential as a tool for studying the role of specific neurotransmitter systems in various physiological and pathological processes. Additionally, further research is needed to better understand the long-term effects of 4-(4-fluorophenyl)-N-methyl-1-piperazinecarbothioamide use and its potential for abuse and addiction.

Synthesis Methods

The synthesis of 4-(4-fluorophenyl)-N-methyl-1-piperazinecarbothioamide involves the reaction of 4-fluorobenzaldehyde and N-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with carbon disulfide to form the corresponding thioamide. This synthesis method has been well-established in the literature and has been used to produce 4-(4-fluorophenyl)-N-methyl-1-piperazinecarbothioamide in large quantities for research purposes.

Scientific Research Applications

4-(4-fluorophenyl)-N-methyl-1-piperazinecarbothioamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for a number of neurotransmitter receptors, including the serotonin transporter, dopamine transporter, and norepinephrine transporter. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological processes.

properties

IUPAC Name

4-(4-fluorophenyl)-N-methylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3S/c1-14-12(17)16-8-6-15(7-9-16)11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKFLOCCADZSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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